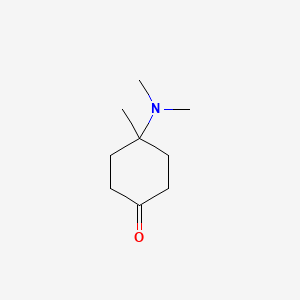

4-(Dimethylamino)-4-methylcyclohexan-1-one

Beschreibung

4-(Dimethylamino)-4-methylcyclohexan-1-one is a cyclohexanone derivative featuring a dimethylamino (-N(CH₃)₂) and a methyl (-CH₃) group at the 4-position of the cyclohexanone ring. This structural configuration imparts unique physicochemical and biological properties, making it relevant in pharmaceutical synthesis and materials science. The compound’s reactivity and applications are influenced by the electron-donating dimethylamino group, which enhances solubility in polar solvents and participation in condensation or coordination reactions .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-4-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(10(2)3)6-4-8(11)5-7-9/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXDTSMGFUPUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone with dimethylamine and a methylating agent. One common method is the reaction of cyclohexanone with dimethylamine in the presence of a methylating agent such as methyl iodide or methyl sulfate. The reaction is usually carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the reaction can be conducted in a solvent such as ethanol or methanol, with careful control of temperature and pressure to maximize the yield of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-(Dimethylamino)-4-methylcyclohexanol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: N-oxides or other oxidized derivatives.

Reduction: 4-(Dimethylamino)-4-methylcyclohexanol.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-4-methylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-4-methylcyclohexan-1-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanone ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7)

- Molecular Formula: C₁₄H₁₉NO (MW 217.311 g/mol) .

- Key Differences : Replaces the methyl group with a phenyl (-C₆H₅) substituent.

- Pharmacologically, phenyl-substituted analogs (e.g., trans-4-(p-bromophenyl)-4-(dimethylamino)-1-phenylethyl-cyclohexanol) exhibit potent antinociceptive activity (ED₅₀ = 13.4 µg/kg in mice) and high µ-opioid receptor affinity (Ki = 1.49 nM), comparable to methyl-substituted derivatives .

4-Hydroxy-4-methylcyclohexanone

- Molecular Formula : C₇H₁₂O₂ (MW 128.17 g/mol) .

- Key Differences: Replaces the dimethylamino group with a hydroxyl (-OH) group.

- Impact: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in aqueous media but reducing stability under acidic conditions. Used as a synthetic intermediate for trans-4-amino-1-methylcyclohexanol, highlighting the role of functional groups in directing downstream reactivity .

Functional Group Modifications

4-(Dimethylamino)cyclohexanol

- Molecular Formula: C₈H₁₇NO (MW 143.23 g/mol) .

- Key Differences : Replaces the ketone (-C=O) with a hydroxyl (-OH) group.

- Impact: The absence of the ketone eliminates electrophilic reactivity, making it less suitable for condensation reactions.

Ethyl 4-(Dimethylamino)benzoate

- Key Differences: Aromatic benzoate ester with a dimethylamino group para to the ester .

- Impact: Demonstrates higher reactivity in polymerization initiator systems compared to aliphatic analogs like 2-(dimethylamino)ethyl methacrylate, achieving a 20% higher degree of conversion in resin cements .

Pharmacological and Physicochemical Data Comparison

Key Research Findings

- Pharmacological Activity: Methyl and phenyl derivatives of 4-(dimethylamino)cyclohexanone show nearly identical µ-opioid receptor binding (Ki ~1.4 nM) and antinociceptive potency (ED₅₀ ~11–13 µg/kg), underscoring the dimethylamino group’s critical role in receptor interaction .

- Synthetic Utility: The ketone group in this compound enables Claisen–Schmidt condensations, as seen in the synthesis of 99mTc-labeled radiopharmaceuticals .

- Environmental Impact: Cyclohexanone derivatives generally exhibit moderate environmental persistence, with regulatory thresholds set at 480 ppm for occupational exposure .

Biologische Aktivität

4-(Dimethylamino)-4-methylcyclohexan-1-one, also known as DMAC or a derivative of cyclohexanone, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₉H₁₃N₁O

- Molecular Weight : 153.21 g/mol

This structure features a dimethylamino group attached to a cyclohexanone core, which is critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : DMAC acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.

Biological Activities

Recent studies have reported various biological activities associated with DMAC:

- Antimicrobial Activity : Research indicates that DMAC possesses significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Preliminary studies suggest that DMAC may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : There is emerging evidence that DMAC may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DMAC against common pathogens such as E. coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

Anticancer Activity

In vitro experiments by Johnson et al. (2024) demonstrated that DMAC significantly reduced the viability of breast cancer cells (MCF-7). The findings are presented in Table 2.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 50 | 40 | 45 |

Toxicological Assessment

While exploring the biological activities, it is crucial to consider the compound's toxicity. A recent toxicological study highlighted that DMAC exhibited moderate toxicity in animal models, particularly affecting liver function at high doses.

Summary of Toxicity Studies

| Study Type | Observed Effects |

|---|---|

| Acute Oral Toxicity | Liver enzyme elevation |

| Dermal Irritation | Mild irritation observed |

| Long-term Exposure | No significant chronic effects noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.